2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide is an organic compound that features a complex structure with multiple functional groups, including a bromine atom, furan, thiophene, and methoxybenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine, through a coupling reaction between furan and thiophene derivatives.
Bromination: The intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Amidation: The final step involves the reaction of the brominated intermediate with 5-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan and thiophene rings can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Amidation: 5-methoxybenzoyl chloride and a base like triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the methoxy group, which may affect its chemical and biological properties.
2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and interactions.
Uniqueness
The unique combination of functional groups in 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide provides distinct chemical properties and potential applications that may not be achievable with similar compounds. The specific positioning of the methoxy group can influence its electronic properties and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-22-12-6-7-15(19)13(10-12)18(21)20-11-14(16-4-2-8-23-16)17-5-3-9-24-17/h2-10,14H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYVKBGCLWUNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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